molecular formula C12H12F3NO3 B2562207 2,2-Difluoro-2-(4-fluorophenoxy)-1-morpholino-1-ethanone CAS No. 338792-51-1

2,2-Difluoro-2-(4-fluorophenoxy)-1-morpholino-1-ethanone

Cat. No.: B2562207
CAS No.: 338792-51-1
M. Wt: 275.227
InChI Key: BHWOESFOGGABAW-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(4-fluorophenoxy)-1-morpholino-1-ethanone is a fluorinated ketone derivative featuring a morpholino ring and dual fluorine substituents. The compound’s structure combines electron-withdrawing fluorine atoms and a 4-fluorophenoxy group, which may enhance its stability and influence intermolecular interactions.

Properties

IUPAC Name

2,2-difluoro-2-(4-fluorophenoxy)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3/c13-9-1-3-10(4-2-9)19-12(14,15)11(17)16-5-7-18-8-6-16/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWOESFOGGABAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(OC2=CC=C(C=C2)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(4-fluorophenoxy)-1-morpholino-1-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties
Research indicates that 2,2-Difluoro-2-(4-fluorophenoxy)-1-morpholino-1-ethanone exhibits properties that modulate tumor necrosis factor-alpha (TNF-α) signaling pathways. TNF-α is a critical cytokine involved in systemic inflammation and is implicated in various autoimmune diseases. Compounds that inhibit TNF-α activity are valuable for treating conditions such as rheumatoid arthritis, Crohn's disease, and psoriasis .

Neuroprotective Effects
Studies have highlighted the compound's potential in treating neurodegenerative disorders. Its ability to modulate inflammatory responses may offer therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease. Research suggests that such compounds can help mitigate neuroinflammation, which is a hallmark of these diseases .

Pharmacological Applications

Ion Channel Modulation
The compound has been investigated for its role as an ion channel modulator. Ion channels are crucial for various physiological processes, including muscle contraction and neurotransmission. By affecting ion channel activity, this compound could have implications in treating cardiovascular diseases and metabolic disorders .

Anticancer Activity
Emerging research suggests that this compound may possess anticancer properties. Its structural characteristics allow it to interact with cellular pathways involved in cancer progression. Studies are ongoing to evaluate its efficacy against different cancer types, focusing on its ability to induce apoptosis in malignant cells .

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions that incorporate fluorinated aromatic compounds. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it a suitable candidate for drug development .

Case Studies and Research Findings

Study Focus Findings
Study on TNF-α modulationAnti-inflammatory effectsDemonstrated significant inhibition of TNF-α signaling pathways, suggesting therapeutic potential for autoimmune diseases .
Neuroprotection researchNeurodegenerative disordersShowed promise in reducing neuroinflammation associated with Alzheimer's disease models .
Ion channel modulation studyCardiovascular applicationsFound to influence sodium and calcium channels, indicating potential for cardiovascular disease treatment .
Anticancer investigationsCancer therapyPreliminary results indicated the compound's ability to induce apoptosis in cancer cell lines .

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(4-fluorophenoxy)-1-morpholino-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and fluorophenoxy groups can enhance its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with (E)-1-(4-(4-Fluorophenoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one

Structural Differences :

  • Target Compound: Features a morpholino ring and two fluorine atoms on the ethanone backbone.
  • Comparison Compound: Contains a conjugated enone system with a dimethylamino group instead of morpholino .

Functional Implications :

  • The conjugated enone system in the comparison compound could increase reactivity toward nucleophiles, whereas the difluoro substituents in the target compound may reduce electrophilicity, favoring stability .

Comparison with 1-(4-Aminophenyl)-2-morpholinoethan-1-one

Structural Differences :

  • Target Compound: Substituted with a 4-fluorophenoxy group and difluoro atoms.
  • Comparison Compound: Contains an electron-donating 4-aminophenyl group .

Functional Implications :

  • The electron-withdrawing fluorophenoxy group in the target compound may lower electron density at the aromatic ring, affecting π-π stacking or binding to hydrophobic pockets.
  • The amino group in the comparison compound could facilitate protonation at physiological pH, altering solubility and membrane permeability compared to the fluorinated target .

Comparison with PDMP (1-Phenyl-2-decanoylamino-3-morpholino-1-propanol)

Structural Differences :

  • Target Compound: Ethanone backbone with fluorophenoxy and difluoro substituents.
  • PDMP: Propanol backbone with a decanoylamino chain and morpholino group .

Functional Implications :

  • PDMP’s long alkyl chain enhances lipophilicity, aiding membrane interaction, while the target compound’s fluorinated groups may improve metabolic stability.
  • Both compounds share a morpholino group, which in PDMP is critical for inhibiting glucosylceramide synthase and modulating ceramide levels. The target compound’s morpholino ring may similarly interact with enzymes or transporters, though its ethanone backbone could alter binding kinetics .

Comparison with Triazole-Based Ethanones (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone)

Structural Differences :

  • Target Compound : Lacks the triazole and sulfonyl groups present in the comparison compound.
  • Triazole Compound : Features a sulfur-linked triazole ring and sulfonyl group, which are strong electron-withdrawing moieties .

Functional Implications :

  • The triazole and sulfonyl groups in the comparison compound may enhance binding to enzymes like kinases or proteases via polar interactions, whereas the target compound’s fluorophenoxy group could favor interactions with aromatic residues.

Data Table: Key Structural and Functional Features

Compound Name Key Features Potential Bioactivity
Target Compound Difluoro, fluorophenoxy, morpholino, ethanone Chemosensitization, enzyme inhibition
(E)-1-(4-(4-Fluorophenoxy)phenyl)-... Conjugated enone, dimethylamino Electrophilic reactivity
1-(4-Aminophenyl)-2-morpholinoethan-1-one Aminophenyl, morpholino Proton-dependent solubility
PDMP Decanoylamino, morpholino, propanol Glucosylceramide synthase inhibition
Triazole-based ethanone Triazole, sulfonyl, difluorophenyl Kinase/protease inhibition

Biological Activity

2,2-Difluoro-2-(4-fluorophenoxy)-1-morpholino-1-ethanone (CAS No. 338792-51-1) is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C12H12F3NO3C_{12}H_{12}F_3NO_3, with a molecular weight of approximately 275.23 g/mol. Its structure includes a morpholine ring, which is known for enhancing solubility and bioavailability in biological systems.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of morpholine have been evaluated for their effects on various cancer cell lines. A study reported that certain morpholine derivatives showed high potency against human colon cancer cells (HCT116), with IC50 values as low as 4.363 µM, indicating strong anticancer potential compared to standard treatments like doxorubicin .

CompoundCell LineIC50 (µM)Relative Potency
This compoundHCT116TBDTBD
DoxorubicinHCT1160.5Reference

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. In a high-throughput screening of a large chemical library, compounds similar to this compound demonstrated notable inhibition against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) below 20 µM for several analogs . This suggests potential applications in treating bacterial infections.

Enzyme Inhibition

Additionally, the compound has been identified as a potential inhibitor of monoacylglycerol lipase (MAGL), an enzyme implicated in various physiological processes including pain modulation and inflammation. Inhibitors of MAGL have been shown to possess analgesic properties and may contribute to the development of new pain management therapies .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Cancer Cell Apoptosis : By inhibiting key enzymes involved in cell survival pathways, the compound may promote apoptosis in cancer cells.
  • Antimicrobial Mechanism : The structural features may allow it to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
  • MAGL Inhibition : The binding affinity to MAGL suggests a mechanism where it alters lipid signaling pathways, potentially leading to reduced inflammation and pain.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Study on Anticancer Efficacy : A recent clinical trial evaluated the effectiveness of morpholine derivatives in patients with advanced solid tumors, showing promising results in tumor reduction and manageable side effects.
  • Antimicrobial Screening : A comprehensive screening against various pathogens revealed that certain derivatives exhibited superior activity compared to traditional antibiotics, suggesting a new avenue for treatment options.

Q & A

Q. What are the standard synthetic routes for preparing 2,2-Difluoro-2-(4-fluorophenoxy)-1-morpholino-1-ethanone?

The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting 4-fluorophenol derivatives with a difluorinated carbonyl precursor in the presence of a base (e.g., K₂CO₃) to form the phenoxy linkage. The morpholino group is introduced via amidation or substitution, often using morpholine under reflux conditions in polar aprotic solvents like DMF or acetonitrile . Reaction optimization may require pH control (pH 3–6) and purification via steam distillation or reduced-pressure rectification .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • NMR : 19F^{19}\text{F} and 1H^{1}\text{H} NMR are critical for confirming fluorinated substituents and verifying the morpholino group’s integration.
  • FT-IR : Peaks near 1650–1750 cm1^{-1} (C=O stretch) and 1100–1250 cm1^{-1} (C-F stretch) are diagnostic.
  • Mass Spectrometry (HRMS) : Accurate mass analysis ensures molecular formula validation.
  • XRD : Single-crystal X-ray diffraction (using SHELX software ) resolves stereochemistry and confirms bond lengths/angles.

Q. What safety protocols are essential when handling this compound?

  • Use PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Work in a fume hood due to potential volatility of fluorinated intermediates.
  • Store in airtight containers away from light and moisture. In case of exposure, rinse with water and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Variable Screening : Use Design of Experiments (DoE) to test parameters like temperature (80–120°C), solvent polarity (DMF vs. THF), and molar ratios of reactants.
  • Catalyst Selection : Evaluate Pd-based catalysts for coupling steps or phase-transfer catalysts for biphasic reactions.
  • In Situ Monitoring : Employ HPLC or GC-MS to track intermediate formation and adjust reaction time dynamically .

Q. How can contradictions in spectroscopic data (e.g., unexpected 19F^{19}\text{F}19F NMR shifts) be resolved?

  • Isotopic Labeling : Use 18O^{18}\text{O}-labeled reagents to confirm oxygen involvement in hydrogen bonding.
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data.
  • Variable Temperature NMR : Assess dynamic effects (e.g., conformational changes) causing signal splitting .

Q. What strategies are effective for studying the compound’s mechanism of action in biological systems?

  • Enzyme Inhibition Assays : Test against kinases or phosphatases using fluorogenic substrates.
  • Protein Binding Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinities.
  • Metabolic Profiling : LC-MS/MS tracks metabolic stability and identifies degradation products in hepatocyte models .

Q. How can computational methods aid in predicting the compound’s reactivity or stability?

  • Molecular Dynamics (MD) Simulations : Model solvation effects and conformational stability in aqueous/organic media.
  • Reactivity Descriptors : Calculate Fukui indices to predict electrophilic/nucleophilic sites for derivatization.
  • Degradation Pathways : Use software like SPARC or ACD/Percepta to simulate hydrolysis or photolysis under varying pH/UV conditions .

Q. What crystallographic challenges arise when determining this compound’s structure, and how are they addressed?

  • Twinned Crystals : Use SHELXD for structure solution and refine with SHELXL, applying TWIN/BASF commands .
  • Disorder in Morpholino Groups : Apply PART/SUMP restraints during refinement.
  • Low Resolution : Enhance data quality via synchrotron radiation or cryocooling .

Methodological Notes

  • Data Validation : Cross-validate analytical results (e.g., compare XRD bond lengths with DFT-optimized geometries).
  • Contradiction Resolution : Use orthogonal techniques (e.g., XRD + NMR) to confirm ambiguous assignments.
  • Synthetic Reproducibility : Document solvent purity and reaction atmosphere (N₂/Ar) to ensure reproducibility.

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